molecular formula C20H21NO3 B12169854 7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one

7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12169854
M. Wt: 323.4 g/mol
InChI Key: ANHNFBNRSCBCFH-UHFFFAOYSA-N
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Description

The compound 7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a bicyclic aromatic core. Key structural features include:

  • Position 2: A propan-2-ylidene group, contributing rigidity and electron-withdrawing properties.
  • Position 6: A hydroxy group, enabling hydrogen bonding and influencing solubility.

This compound’s structural complexity positions it as a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to benzofuran-based ligands.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-propan-2-ylidene-1-benzofuran-3-one

InChI

InChI=1S/C20H21NO3/c1-13(2)19-18(23)15-9-10-17(22)16(20(15)24-19)12-21(3)11-14-7-5-4-6-8-14/h4-10,22H,11-12H2,1-3H3

InChI Key

ANHNFBNRSCBCFH-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.

    Attachment of the Benzyl(methyl)amino Group: This can be done through nucleophilic substitution reactions using benzyl(methyl)amine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving benzofuran derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The benzofuran core and the benzyl(methyl)amino group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Propan-2-ylidene vs. Halogenated or Aromatic Groups :

  • 6-Bromo-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one (Compound 20) :
    • Replaces the hydroxy group at position 6 with bromine, increasing molecular weight (292.98 g/mol) and altering electronic properties. Used in natural product synthesis (e.g., TMC-120B analogues) .
    • Key Difference : Bromine’s steric bulk and electronegativity may reduce solubility compared to the hydroxy group in the target compound.
  • (2Z)-2-(2-Fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one: Substitutes propan-2-ylidene with a 2-fluorobenzylidene group. Fluorine enhances metabolic stability and bioavailability due to its electronegativity and small size .

Substituent Variations at Position 6

Hydroxy vs. Ether or Alkoxy Groups :

  • 6-(Benzyloxy)-2-[(substituted phenyl)methylidene]-7-methylbenzofuran-3(2H)-one: Replaces hydroxy with benzyloxy, increasing lipophilicity (logP ~3.5). This modification is common in prodrug design to enhance membrane permeability .
  • 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one: Simplifies the structure by omitting the amino-methyl group at position 7. Molecular weight is reduced (C₉H₈O₃, 164.16 g/mol), favoring metabolic clearance .

Substituent Variations at Position 7

Aminoalkyl vs. Non-Nitrogenous Groups:

  • (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Features a bis(2-methoxyethyl)amino group, increasing hydrophilicity (logP ~1.8) and introducing hydrogen-bond acceptors. The chlorine atom enhances electrophilicity . Key Difference: The methoxyethyl chains may improve solubility but reduce blood-brain barrier penetration compared to the benzyl group in the target compound.
  • 7-Methyl-6-(2-oxopropoxy)-2-(furan-2-ylmethylidene)benzofuran-3(2H)-one: Replaces the amino group with a methyl and 2-oxopropoxy chain. The ketone in the substituent introduces electrophilic reactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~357.4 ~2.9 1 (OH) 4 (O, N)
6-Bromo-2-(propan-2-ylidene) analogue 292.98 ~3.2 0 3
2-Fluorobenzylidene analogue ~341.3 ~3.0 1 (OH) 5 (O, F, N)
Bis(2-methoxyethyl)amino analogue ~434.9 ~1.8 1 (OH) 7 (O, Cl, N)

*Predicted using fragment-based methods.

Biological Activity

7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one, with the CAS number 1205986-33-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, based on recent research findings.

  • Molecular Formula : C20_{20}H21_{21}NO3_3
  • Molecular Weight : 323.4 g/mol
  • Structure : The compound features a benzofuran core substituted with a hydroxyl group and a propan-2-ylidene moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of this compound against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Gram-positive (e.g., Staphylococcus aureus)16 - 64 µg/mL
Gram-negative (e.g., Escherichia coli)Not significantly active

The compound demonstrated moderate activity against Gram-positive bacteria, indicating potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

The antiproliferative effects of 7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one were evaluated in human leukemia K562 cells.

Findings:

  • Cell Viability : The compound exhibited a slight reduction in cell viability, suggesting potential anticancer properties.
  • Apoptosis Induction : Flow cytometry analysis indicated that the compound might induce apoptosis in K562 cells through the mitochondrial pathway. Increased levels of reactive oxygen species (ROS) were observed, which are known to trigger apoptotic processes .
Treatment Duration (h) Caspase Activity Increase (%)
40
1226 (Compound 6) / 27 (Compound 8)
48231 (Compound 6) / 13 (Compound 8)

The data suggest that while both compounds exhibit pro-apoptotic activity, they do so at different magnitudes and time frames, with Compound 6 showing a stronger effect than Compound 8 after prolonged exposure .

Case Studies

A recent study synthesized various derivatives of benzofuran and evaluated their biological activities. Among these derivatives, the one corresponding to our compound was noted for its moderate antibacterial activity and significant apoptotic potential in cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .

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